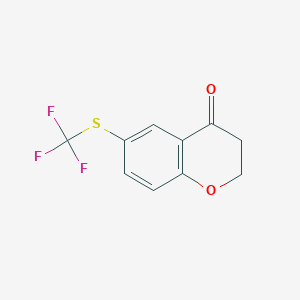
6-((Trifluoromethyl)thio)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trifluoromethyl)thio)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group at the 6th position of the chroman-4-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)chroman-4-one typically involves the introduction of the trifluoromethylthio group into the chroman-4-one framework. One common method involves the reaction of chroman-4-one with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol sulfonates in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-((Trifluoromethyl)thio)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of chroman-4-one .
Scientific Research Applications
6-((Trifluoromethyl)thio)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)chroman-4-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)chroman-4-one
- 6-(Methylthio)chroman-4-one
- 6-(Ethylthio)chroman-4-one
Comparison: 6-((Trifluoromethyl)thio)chroman-4-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially enhanced biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .
Properties
Molecular Formula |
C10H7F3O2S |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
InChI Key |
ROBMIODBJSLATN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)


![2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12960805.png)


![Methyl 7-benzyl-7-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B12960815.png)

![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)


